3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
3-METHYL-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a thiophene ring and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under appropriate conditions.
Substitution Reactions: The introduction of the thiophene ring and methyl groups is achieved through substitution reactions. Common reagents used in these reactions include thiophene derivatives and methylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring and methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
3-METHYL-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-METHYL-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-METHYLPHENYL)THIO)-1-(2-NAPHTHYL)-1-PROPANONE
- 3-((4-METHYLPHENYL)THIO)-1-(2-THIENYL)-1-PROPANONE
- 1-(4-METHYLPHENYL)-3-((4-METHYLPHENYL)THIO)-1-PROPANONE
Uniqueness
3-METHYL-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to its specific substitution pattern and the presence of both a thiophene ring and methyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H19NOS |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H19NOS/c1-15-8-10-18(11-9-15)21(14-19-7-4-12-23-19)20(22)17-6-3-5-16(2)13-17/h3-13H,14H2,1-2H3 |
InChI Key |
MNQGKUSZPFVPIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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